molecular formula C16H16O3 B1334132 (3'-Ethoxy-biphenyl-2-yl)-acetic acid CAS No. 669713-68-2

(3'-Ethoxy-biphenyl-2-yl)-acetic acid

Cat. No.: B1334132
CAS No.: 669713-68-2
M. Wt: 256.3 g/mol
InChI Key: HBOWLVHGSTUVTC-UHFFFAOYSA-N
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Description

(3’-Ethoxy-biphenyl-2-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethoxy group attached to the biphenyl structure, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Ethoxy-biphenyl-2-yl)-acetic acid typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the biphenyl compound is reacted with an ethyl halide in the presence of a base.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of (3’-Ethoxy-biphenyl-2-yl)-acetic acid may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3’-Ethoxy-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new biphenyl derivatives with different functional groups.

Scientific Research Applications

(3’-Ethoxy-biphenyl-2-yl)-acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’-Ethoxy-biphenyl-2-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3’-Methoxy-biphenyl-2-yl)-acetic acid: Similar structure with a methoxy group instead of an ethoxy group.

    (3’-Hydroxy-biphenyl-2-yl)-acetic acid: Contains a hydroxy group instead of an ethoxy group.

    (3’-Chloro-biphenyl-2-yl)-acetic acid: Features a chloro group instead of an ethoxy group.

Uniqueness

(3’-Ethoxy-biphenyl-2-yl)-acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and interaction with specific molecular targets compared to its analogs.

Properties

IUPAC Name

2-[2-(3-ethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-14-8-5-7-12(10-14)15-9-4-3-6-13(15)11-16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOWLVHGSTUVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374466
Record name (3'-Ethoxy[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-68-2
Record name 3′-Ethoxy[1,1′-biphenyl]-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Ethoxy[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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